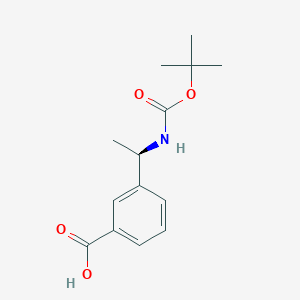

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid” is a compound that involves the use of tert-butyloxycarbonyl (Boc) protection . The Boc group is a protecting group used in organic synthesis . It is used to protect amino acids during peptide synthesis .

Synthesis Analysis

The synthesis of Boc-protected amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The Boc-protected amino acids are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is confirmed by NMR, elemental analysis, and IR spectroscopic analysis . The Boc group adds stability to the molecule and prevents unwanted reactions during synthesis .Physical And Chemical Properties Analysis

Boc-protected amino acids are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications

Organic Synthesis

In organic chemistry, the tert-butoxycarbonyl (Boc) group is widely used for the protection of amines, particularly in the synthesis of peptides. The compound can be utilized to introduce the Boc group in a substrate, thereby protecting the amine functionality during synthetic procedures . This is crucial in multi-step syntheses where selective reactivity is required.

Pharmaceutical Applications

The Boc group is significant in pharmaceuticals for the development of prodrugs and the modification of drug properties. It can be used to alter solubility, stability, and the pharmacokinetic profile of therapeutic agents . By attaching the Boc group, researchers can modify the drug’s behavior in biological systems, enhancing its efficacy or reducing side effects.

Material Science

In material science, the Boc-protected compounds serve as building blocks for the creation of complex molecules. They are essential in the design of polymers, resins, and other advanced materials where the controlled release of a functional group is necessary .

Biochemistry

The Boc group plays a pivotal role in biochemistry, especially in the study of proteins and peptides. It allows for the selective modification of amino acids, which is essential for understanding protein structure and function. Techniques such as peptide sequencing and synthesis rely on such protective groups to achieve specificity .

Analytical Chemistry

In analytical chemistry, Boc-protected compounds are used as standards and reagents. They are crucial in methods such as chromatography and mass spectrometry, where they help in the identification and quantification of substances. The stability and reactivity of these compounds make them suitable for various analytical applications .

Environmental Science

The applications of Boc-protected compounds in environmental science are emerging. They can be used in the study of environmental pollutants and the development of sensors for detecting hazardous substances. Their reactivity can be harnessed to create materials that respond to environmental changes .

Deprotection and Cleavage Studies

The Boc group is also extensively studied for its deprotection strategies. Researchers investigate various conditions under which the Boc group can be removed without affecting the rest of the molecule. This is crucial for the final steps in the synthesis of peptides and other compounds .

Biocatalysis

Lastly, the Boc group finds applications in biocatalysis. It can be used to modify substrates for enzyme-catalyzed reactions, affecting the rate and selectivity of these processes. This has implications in green chemistry and sustainable industrial practices .

Mechanism of Action

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is an area of ongoing study .

properties

IUPAC Name |

3-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYITCUSPYOBSX-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193150-14-0 |

Source

|

| Record name | 193150-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)

![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)